molecular formula C14H18N2 B2633656 1-methyl-3-(piperidin-2-yl)-1H-indole CAS No. 1019115-21-9

1-methyl-3-(piperidin-2-yl)-1H-indole

Cat. No.: B2633656
CAS No.: 1019115-21-9
M. Wt: 214.312
InChI Key: QYXNFJAWCYVYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(piperidin-2-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a piperidine ring at the 3-position and a methyl group at the 1-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-methyl-3-(piperidin-2-yl)-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to form stable hydrophobic interactions with enzyme catalytic pockets, such as IKKβ, which is involved in inflammatory responses . Additionally, it can inhibit or activate specific enzymes, thereby modulating biochemical pathways. For instance, derivatives of piperidine, the core structure of this compound, have demonstrated inhibitory properties against cholinesterase and beta-secretase enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit antiaggregatory and antioxidant effects, which can impact cellular oxidative stress levels . Furthermore, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For instance, the compound’s interaction with IKKβ involves a stable hydrophobic interaction within the enzyme’s catalytic pocket . This binding can result in the modulation of downstream signaling pathways, ultimately affecting gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives, including this compound, maintain their stability under various conditions, allowing for sustained biochemical activity . Prolonged exposure may lead to degradation, which can alter its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or antioxidant activity. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biochemical and cellular effects . Additionally, its interaction with metabolic enzymes can modulate the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, binding to transport proteins can facilitate its movement across cellular membranes, influencing its bioavailability and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(piperidin-2-yl)-1H-indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylindole with 2-chloropiperidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include continuous flow processes and the use of catalysts to enhance yield and efficiency. The scalability of these methods ensures the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(piperidin-2-yl)-1H-indole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the indole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated indole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-Methyl-3-(piperidin-2-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

1-Methyl-3-(piperidin-2-yl)-1H-indole can be compared with other similar compounds, such as:

    1-Methyl-3-(pyrrolidin-2-yl)-1H-indole: Similar structure but with a pyrrolidine ring instead of piperidine.

    1-Methyl-3-(piperidin-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of indole.

    1-Methyl-3-(piperidin-2-yl)-1H-quinoline: Similar structure but with a quinoline ring instead of indole.

The uniqueness of this compound lies in its specific combination of the indole core and piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-piperidin-2-ylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-16-10-12(13-7-4-5-9-15-13)11-6-2-3-8-14(11)16/h2-3,6,8,10,13,15H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXNFJAWCYVYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3CCCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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